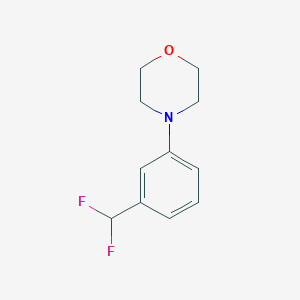

4-(3-(Difluoromethyl)phenyl)morpholine

Description

4-(3-(Difluoromethyl)phenyl)morpholine is an organic compound with the molecular formula C11H13F2NO. It features a morpholine ring substituted with a difluoromethyl group on the phenyl ring.

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

4-[3-(difluoromethyl)phenyl]morpholine |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)9-2-1-3-10(8-9)14-4-6-15-7-5-14/h1-3,8,11H,4-7H2 |

InChI Key |

MDYNFKQADNAUNG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(3-(Difluoromethyl)phenyl)morpholine

General Synthetic Strategy

The synthesis of 4-(3-(Difluoromethyl)phenyl)morpholine typically involves:

- Introduction of the difluoromethyl group onto a phenyl ring.

- Subsequent substitution or coupling with morpholine to form the target compound.

Two main synthetic approaches are commonly reported:

- Nucleophilic substitution or coupling reactions involving halogenated or boronic acid derivatives of difluoromethyl-substituted phenyl compounds.

- Reductive amination or Mannich-type reactions where morpholine is introduced onto an activated aromatic intermediate.

Specific Preparation Routes

Palladium-Catalyzed Cross-Coupling Reaction

One robust method involves the palladium-catalyzed cross-coupling of a difluoromethyl-substituted arylboronic acid with morpholine or its derivatives. This method is supported by the general principles found in the preparation of fluorinated phenyl morpholine compounds.

- Reaction conditions : Use of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride, with saturated sodium carbonate aqueous solution as base, in toluene solvent.

- Temperature : Typically heated to 100°C for 10 hours.

- Workup : Filtration to recover catalyst, washing organic phase with saturated saline, and concentration to isolate the product.

Table 1. Influence of Reaction Parameters on Yield of Intermediate Compounds

| Parameter | Variation Range | Observed Effect on Yield |

|---|---|---|

| Catalyst amount | 0.4g - 0.5g | Optimal catalyst loading improves yield |

| 4-Fluorophenylboronic acid | 10g - 16g | Increased boronic acid increases conversion |

| Reaction temperature | 90°C - 110°C | 100°C optimal for reaction efficiency |

| Reaction time | 8 - 12 hours | 10 hours sufficient for complete reaction |

(Adapted from patent literature on fluorophenyl morpholine intermediates)

This method is environmentally friendly with minimal fluorine-containing waste and cost-effective raw materials.

Mannich-Type Reaction for Morpholinomethylation

Another approach involves the Mannich reaction of difluoromethyl-substituted phenyl amines or related intermediates with formaldehyde and morpholine under mild conditions:

- Reagents : 4-(3-(Difluoromethyl)phenyl)aniline or related amines, formaldehyde, morpholine.

- Solvent : Dimethylformamide (DMF) or ethanol.

- Temperature : Ice bath initially, then room temperature overnight.

- Purification : Thin-layer chromatography (TLC) monitoring, recrystallization from ethanol.

This method yields 4-(3-(Difluoromethyl)phenyl)morpholinomethyl derivatives with moderate to good yields (around 64-74%), confirmed by spectral data (IR, 1H-NMR, 13C-NMR, mass spectrometry).

Reduction and Nitration Steps for Intermediate Synthesis

In some synthetic sequences, the preparation involves:

- Reduction of nitro-substituted fluorobenzenes to anilines.

- Subsequent morpholine substitution under heating (100-200°C).

- Nitration with nitric acid in acetic acid solvent to introduce nitro groups.

- Final reduction to yield the desired amine intermediate.

This multi-step process is cost-effective and environmentally friendly, avoiding fluorine-containing wastewater.

Analytical Data and Characterization

The synthesized 4-(3-(Difluoromethyl)phenyl)morpholine and related intermediates are characterized by:

- Infrared Spectroscopy (IR) : Identification of characteristic C-F stretching and morpholine ring vibrations.

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR: Signals for aromatic protons, difluoromethyl group, and morpholine methylene protons.

- 13C NMR: Carbon signals of aromatic ring, difluoromethyl carbon, and morpholine carbons.

- Mass Spectrometry (MS) : Molecular ion peaks confirming molecular weight.

- Elemental Analysis : Confirming purity and composition.

Example spectral data for related compounds show:

| Spectral Method | Key Observations |

|---|---|

| 1H NMR | Aromatic protons at 7.0-7.5 ppm; morpholine CH2 at ~3.5-4.0 ppm |

| 13C NMR | Difluoromethyl carbon around 120-130 ppm; morpholine carbons at 50-65 ppm |

| IR | C-F stretch bands near 1100-1300 cm⁻¹; morpholine ring bands at 1000-1100 cm⁻¹ |

Summary of Research Outcomes

- The palladium-catalyzed cross-coupling method provides high yields and scalability with environmentally benign conditions.

- Mannich-type reactions offer a straightforward route for morpholine introduction with good yields and spectral confirmation.

- Multi-step nitration and reduction sequences enable access to key intermediates with low-cost starting materials.

- Analytical techniques consistently confirm the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Difluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(3-(Difluoromethyl)phenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Difluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

2-Phenylmorpholine: A simpler analog without the difluoromethyl group.

3-Fluorophenmetrazine: Contains a fluorine atom instead of a difluoromethyl group.

4-Methylphenmetrazine: Features a methyl group instead of a difluoromethyl group.

Uniqueness

4-(3-(Difluoromethyl)phenyl)morpholine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound for various applications .

Q & A

Q. What are the common synthetic routes for 4-(3-(difluoromethyl)phenyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling. For example, intermediates like boronate esters (e.g., 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine) are synthesized under inert atmospheres (e.g., Ar) using catalysts like K₂CO₃. Reaction conditions (temperature, solvent, and stoichiometry) are optimized via iterative testing, with yields improved through column chromatography .

Q. What spectroscopic and chromatographic techniques are used for structural characterization?

- ¹H/¹³C NMR : Confirms regiochemistry and purity by analyzing proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm).

- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

- HPLC : Assesses purity (>95% typical for research-grade material) .

Q. How should 4-(3-(difluoromethyl)phenyl)morpholine be stored to ensure stability?

Store in amber glass bottles at 2–8°C under anhydrous conditions. Avoid exposure to oxidizing agents or strong acids to prevent degradation of the difluoromethyl group .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing difluoromethyl group lowers HOMO energy, reducing susceptibility to oxidation. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported biological activities of morpholine derivatives?

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify assay-specific variability.

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate contributing factors.

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ¹⁸F analogs) to quantify binding affinity discrepancies .

Q. How do structural modifications at the phenyl or morpholine ring affect pharmacokinetics?

- Morpholine Ring Methylation : Increases metabolic stability by reducing CYP450-mediated oxidation.

- Fluorine Substitution : Enhances blood-brain barrier penetration (logP optimization).

- Boronate Ester Intermediates : Improve aqueous solubility for in vivo studies .

Q. What methodologies optimize yield in multi-step syntheses?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 h to 30 min) for steps like Buchwald-Hartwig amination.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.